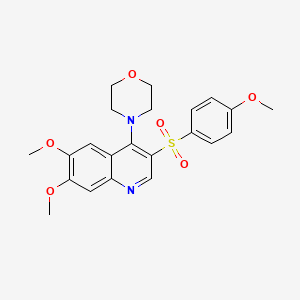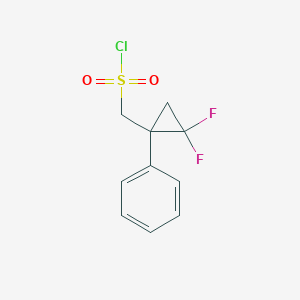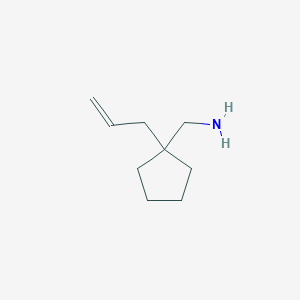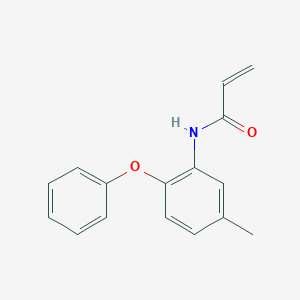
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline, is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided focus on the synthesis and chemical properties of related quinoline derivatives, which can offer insights into the synthesis and potential applications of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex reactions and the use of various catalysts and reagents. For instance, the synthesis of Pyrrolo[4,3,2-de]quinolines from 6,7-Dimethoxy-4-methylquinoline involves a series of reactions including nitration, reduction, and cyclization steps . Similarly, the synthesis of 9,10-Dimethoxybenzo[6,7]-oxepino[3,4-b]quinolin-13(6H)-one derivatives is achieved through intramolecular Friedel-Crafts acylation reactions, showcasing the versatility of quinoline chemistry . These methods highlight the potential synthetic routes that could be adapted or modified for the synthesis of 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further functionalized with various substituents. The papers describe the synthesis of compounds with different substituents on the quinoline nucleus, such as methoxy, chloro, and nitro groups . These modifications can significantly affect the chemical behavior and biological activity of the compounds. The structure of the compound of interest would likely exhibit similar reactivity patterns due to the presence of methoxy groups and a sulfonyl moiety.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, dehalogenation, and cyclization reactions . The reactivity of these compounds is influenced by the electronic effects of the substituents on the quinoline ring. For example, the presence of electron-donating methoxy groups can activate the ring towards electrophilic substitution reactions, while the sulfonyl group can confer additional reactivity due to its potential to act as an electrophile or leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are determined by their molecular structure. The presence of methoxy groups can increase the solubility of these compounds in organic solvents, while the nitrogen atom in the quinoline ring can participate in hydrogen bonding, affecting their boiling points and melting points . The electronic nature of the substituents can also influence the acidity and basicity of the quinoline nitrogen, which is an important consideration in the development of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibitory Activity
One of the primary research applications of derivatives closely related to "6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline" includes their role as potent inhibitors of Src kinase activity. These compounds have been optimized through structural modifications, leading to enhanced inhibitory effects on both Src kinase activity and Src-mediated cell proliferation. Such derivatives exhibit selective inhibition over non-Src family kinases, indicating potential therapeutic applications in cancer treatment due to their ability to inhibit tumor growth effectively in xenograft models (Boschelli et al., 2001).
Synthetic Methodologies
Research has also been conducted on the synthesis of related quinoline derivatives, demonstrating efficient routes for large-scale manufacturing. For example, a study presented a practical and scalable synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the use of readily available starting materials and a series of reactions leading to high yields. This work underscores the importance of such compounds as intermediates in the development of pharmaceutically active compounds (Bänziger et al., 2000).
Bioactive Molecule Development
Derivatives of "6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline" have also been explored for their potential in developing bioactive molecules, such as specific fluorophores for Zn(II). These studies involve the synthesis and spectroscopic analysis of analogues, demonstrating their ability to form fluorescent complexes with Zn(II), which could be leveraged in biochemical assays and medical diagnostics (Kimber et al., 2003).
Eigenschaften
IUPAC Name |
4-[6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-27-15-4-6-16(7-5-15)31(25,26)21-14-23-18-13-20(29-3)19(28-2)12-17(18)22(21)24-8-10-30-11-9-24/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVRDMCTWCXAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B3010290.png)

![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3010296.png)
![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)
![9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3010300.png)
![2-Naphthalen-1-yl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B3010301.png)

![N-[2-chloro-4-(acetamidomethyl)phenyl]prop-2-enamide](/img/structure/B3010304.png)
